molecular formula C10H12N2O2 B13435280 n-Nitroso-n-(2-phenylethyl)acetamide CAS No. 14300-08-4

n-Nitroso-n-(2-phenylethyl)acetamide

Cat. No.: B13435280
CAS No.: 14300-08-4
M. Wt: 192.21 g/mol
InChI Key: FRVGOKGYFLWLGX-UHFFFAOYSA-N
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Description

n-Nitroso-n-(2-phenylethyl)acetamide: is an organic compound with the molecular formula C10H12N2O2. It is a nitroso derivative of acetamide and is known for its applications in various fields of scientific research. The compound is characterized by the presence of a nitroso group (-NO) attached to the nitrogen atom of the acetamide moiety, which is further linked to a phenylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Nitroso-n-(2-phenylethyl)acetamide can be achieved through several methods. One common approach involves the reaction of phenylethylamine with acetic anhydride to form n-(2-phenylethyl)acetamide. This intermediate is then subjected to nitrosation using nitrous acid (HNO2) to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitrosation reactions under controlled conditions. The process requires precise temperature and pH control to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: n-Nitroso-n-(2-phenylethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of n-Nitroso-n-(2-phenylethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • n-Nitroso-n-methylacetamide
  • n-Nitroso-n-ethylacetamide
  • n-Nitroso-n-(2-phenylethyl)urea

Comparison: n-Nitroso-n-(2-phenylethyl)acetamide is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Nitroso-N-(2-phenylethyl)acetamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via nitrosation of the parent amide (N-(2-phenylethyl)acetamide) using nitrosyl chloride or sodium nitrite in acidic media. Key steps include:

  • Precursor Preparation : N-(2-phenylethyl)acetamide is synthesized by reacting 2-phenylethylamine with acetyl chloride in anhydrous conditions .
  • Nitrosation : The amide is treated with sodium nitrite in glacial acetic acid at 0–5°C to introduce the nitroso group .
  • Optimization : Reaction efficiency depends on stoichiometric control of nitrosating agents, pH (maintained via sodium acetate buffer), and temperature. Impurities like residual amines should be minimized to avoid side reactions .

Q. How can the purity and stability of this compound be assessed during storage?

  • Methodological Answer :

  • Analytical Techniques : Use HPLC with UV detection (λ = 230–250 nm) or GC-MS to monitor degradation products (e.g., denitrosated amides or nitrosamine byproducts) .
  • Storage Conditions : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent photolytic and thermal decomposition. Stability tests should include periodic NMR (¹H/¹³C) to confirm structural integrity .

Advanced Research Questions

Q. What mechanistic insights govern the thermal decomposition of this compound, and how do solvent systems influence reaction pathways?

  • Methodological Answer :

  • Decomposition Mechanism : The nitroso group undergoes homolytic cleavage under heat, generating aryl radicals and nitrogen oxides. In non-polar solvents (e.g., benzene), radical recombination dominates, yielding dimeric byproducts. In polar aprotic solvents (e.g., DMF), solvolysis leads to denitrosation .
  • Experimental Design : Use ESR spectroscopy to detect radical intermediates and isotopic labeling (e.g., ¹⁵N-nitrosamine) to trace nitrogen migration pathways .

Q. How can this compound be utilized as a precursor in targeted drug synthesis, and what are the associated analytical challenges?

  • Methodological Answer :

  • Applications : The compound serves as a nitroso-transfer agent in synthesizing pharmacologically active derivatives (e.g., thieno[2,3-d]pyrimidines). Its reactivity with thiols or amines can generate heterocyclic scaffolds with anti-inflammatory or antitumor potential .
  • Challenges : Trace quantification of genotoxic nitrosamine impurities requires UPLC-MS/MS with a detection limit <1 ppb. Method validation should include spike-recovery experiments in complex matrices .

Q. What strategies mitigate the formation of carcinogenic N-nitrosamine byproducts during large-scale reactions involving this compound?

  • Methodological Answer :

  • Preventive Measures :
  • Use scavengers like ascorbic acid or α-tocopherol to quench nitrosating agents.
  • Conduct real-time monitoring via inline FTIR to detect early-stage byproduct formation.
  • Regulatory Compliance : Align with EFSA guidelines by limiting residual nitrosamine levels to <0.03 ppm in final products. Accelerated stability studies (40°C/75% RH) assess risk under stress conditions .

Properties

CAS No.

14300-08-4

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-nitroso-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C10H12N2O2/c1-9(13)12(11-14)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

FRVGOKGYFLWLGX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCC1=CC=CC=C1)N=O

Origin of Product

United States

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